[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
The synthesis of [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the reaction temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
3-(2,4-Difluorophenyl)-1H-pyrazol-5-amine: Another related compound with variations in the pyrazole ring substitution.
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine: This compound features additional phenyl substitution, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H13F2N3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H13F2N3/c1-17-10(5-6-16-17)8-15-7-9-3-2-4-11(13)12(9)14/h2-6,15H,7-8H2,1H3 |
InChI Key |
IGQISLBBYBAKAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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